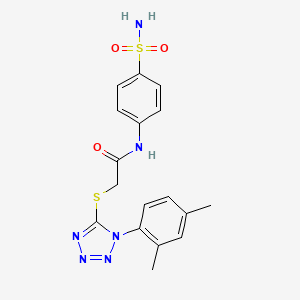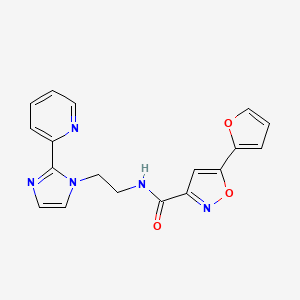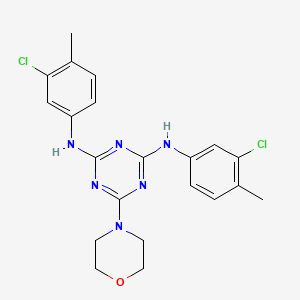
N2,N4-bis(3-chloro-4-methylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,N4-bis(3-chloro-4-methylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, also known as C646, is a small molecule inhibitor of the histone acetyltransferase (HAT) p300/CBP. It has been widely used in scientific research due to its potential therapeutic applications in cancer and other diseases.
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
- Microwave-assisted synthesis of pyrazolyl bistriazines explores the reaction of 6-chloro-N,N′-bispyrazolyl-[1,3,5]triazine-2,4-diamines with 4-aminobenzylamine under microwave irradiation to produce bistriazines. This method yields excellent results for producing compounds with potential applications in supramolecular chemistry based on hydrogen bonds and/or metal complexation, suggesting a role in the efficient preparation of extended supramolecular polymers with intriguing fluorescence properties (Moral et al., 2010).
Materials Science
- Novel sulfonated thin-film composite nanofiltration membranes were developed using sulfonated aromatic diamine monomers, improving water flux by enhancing surface hydrophilicity without compromising dye rejection. This advancement indicates the potential for using such compounds in the treatment of dye solutions, demonstrating the significant role of sulfonic acid groups in water permeation and dye rejection during the thin-film composite nanofiltration separation process (Liu et al., 2012).
Polymer Chemistry
- Polyamides containing s-triazine rings and fluorene “cardo” groups were synthesized, characterized by good solubility in polar solvents, and capable of forming transparent, tough, and flexible films. These materials, which incorporate s-triazine rings, show promise in various applications due to their inherent thermal stability and unique physical properties (Sagar et al., 2001).
Electrocatalysis
- Synthesis and characterization of Rhodium complexes containing 2,4,6-Tris(2-pyridyl)-1,3,5-triazine and its hydrolytic products show potential uses in the electrocatalytic reduction of carbon dioxide. These complexes offer a novel approach to CO2 reduction, highlighting the versatility of triazine derivatives in catalytic applications (Paul et al., 1998).
Biological Applications
- o-Carboranylalkoxy-1,3,5-Triazine Derivatives study shows that morpholine- and bis(2-methoxyethyl)amine-substituted 1,3,5-triazine derivatives containing an alkoxy-o-carborane exhibited high levels of accumulation in B16 melanoma cells and demonstrated higher cytotoxicity than p-boronophenylalanine. This suggests their potential use in medical applications, particularly in cancer therapy (Jin et al., 2018).
Propiedades
IUPAC Name |
2-N,4-N-bis(3-chloro-4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N6O/c1-13-3-5-15(11-17(13)22)24-19-26-20(25-16-6-4-14(2)18(23)12-16)28-21(27-19)29-7-9-30-10-8-29/h3-6,11-12H,7-10H2,1-2H3,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQRLXMGJRWCEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N4-bis(3-chloro-4-methylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

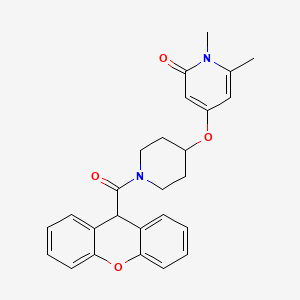
![(2E)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B2929265.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2929266.png)
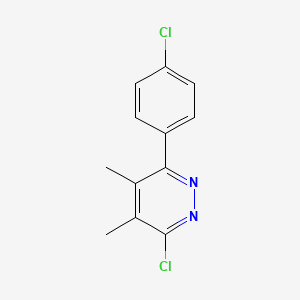
![(3-Amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2929268.png)
![[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2929270.png)

![4-oxo-N-pentyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2929273.png)
![2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2929274.png)
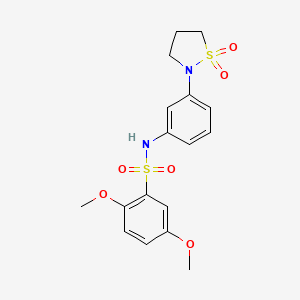
![Benzo[b]thiophen-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2929277.png)
